1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
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Overview
Description
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an azepane ring, a chloro-substituted indole moiety, and a propanol group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2,3-dimethylindole, the chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride.
Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reaction: The final step involves coupling the indole moiety with the azepane ring and the propanol group using reagents like alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield ketones or aldehydes, while substitution of the chloro group could introduce various functional groups like methoxy or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The azepane ring and chloro-substituted indole moiety may contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
1-(piperidin-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol: Contains a piperidine ring instead of an azepane ring, which may influence its pharmacokinetic properties.
Uniqueness
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of the azepane ring and the chloro-substituted indole moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-14-15(2)22(19-17(14)8-7-9-18(19)20)13-16(23)12-21-10-5-3-4-6-11-21/h7-9,16,23H,3-6,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUFAILCWBVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCCCCC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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